2-Nitroethanamine
CAS No.:
Cat. No.: VC18360794
Molecular Formula: C2H6N2O2
Molecular Weight: 90.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H6N2O2 |
|---|---|
| Molecular Weight | 90.08 g/mol |
| IUPAC Name | 2-nitroethanamine |
| Standard InChI | InChI=1S/C2H6N2O2/c3-1-2-4(5)6/h1-3H2 |
| Standard InChI Key | VZUKEVFHSPMCSH-UHFFFAOYSA-N |
| Canonical SMILES | C(C[N+](=O)[O-])N |
Introduction
Chemical Identification and Structural Analysis
Molecular Identity and Nomenclature
2-Nitroethanamine, systematically named 2-nitroethan-1-amine, belongs to the class of nitroalkanes. Its IUPAC name reflects the presence of a nitro group (–NO₂) at the second carbon of a two-carbon amine chain . The molecular formula C₂H₆N₂O₂ confirms its composition: two carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms .
Table 1: Key Identifiers of 2-Nitroethanamine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-nitroethanamine | |
| Molecular Formula | C₂H₆N₂O₂ | |
| Molecular Weight | 90.08 g/mol | |
| CAS Registry Number | 44397-83-3 | |
| SMILES | C(CN+[O-])N | |
| InChI Key | VZUKEVFHSPMCSH-UHFFFAOYSA-N |
Structural Features
The compound’s structure comprises a primary amine (–NH₂) bonded to a carbon adjacent to a nitro group. The SMILES notation C(C[N+](=O)[O-])N delineates this arrangement, with the nitro group adopting a resonance-stabilized planar configuration . The InChIKey VZUKEVFHSPMCSH-UHFFFAOYSA-N encodes stereochemical and connectivity data, confirming the absence of chiral centers in the molecule .
X-ray crystallography and computational models reveal a staggered conformation in the gaseous phase, minimizing steric hindrance between the nitro and amine groups. The nitro group’s electron-withdrawing nature significantly reduces the basicity of the adjacent amine, a phenomenon consistent with nitro-substituted amines .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
While experimental data on melting/boiling points and solubility remain scarce, computational studies predict a polar nature due to the nitro group’s dipole moment (≈3.1 D). The amine group’s pKa is estimated at ≈8.5, markedly lower than unsubstituted ethanamine (pKa ≈10.7), reflecting the nitro group’s electron-withdrawing effects .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | -0.45 | PubChem Computed |
| Molar Refractivity | 20.3 cm³/mol | PubChem Computed |
| Polar Surface Area | 89.4 Ų | PubChem Computed |
Spectroscopic Signatures
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IR Spectroscopy: Strong absorptions at 1550–1350 cm⁻¹ (N–O asymmetric stretch) and 3355 cm⁻¹ (N–H stretch) .
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¹H NMR: A triplet at δ 1.4–1.5 ppm (CH₂–NH₂) and a quartet at δ 4.2–4.3 ppm (CH₂–NO₂) .
Synthesis and Manufacturing Considerations
Synthetic Routes
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Nitration of Ethanamine: Direct nitration using HNO₃/H₂SO₄, though regioselectivity challenges may arise.
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Nucleophilic Substitution: Reaction of 2-chloroethanamine with AgNO₂, yielding the nitro derivative via an SN2 mechanism .
Challenges in Production
Steric and electronic factors complicate selective nitration. The amine group’s susceptibility to oxidation necessitates protective strategies, such as acetylation, prior to nitration .
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